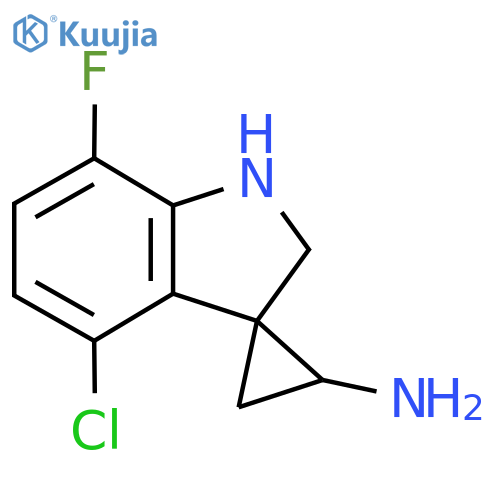

Cas no 2138280-43-8 (4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine)

4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine 化学的及び物理的性質

名前と識別子

-

- 4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine

- 4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine

- EN300-1105196

- 2138280-43-8

-

- インチ: 1S/C10H10ClFN2/c11-5-1-2-6(12)9-8(5)10(4-14-9)3-7(10)13/h1-2,7,14H,3-4,13H2

- InChIKey: BHDRKHKJCDAVLQ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C2=C1C1(CN2)CC1N)F

計算された属性

- せいみつぶんしりょう: 212.0516542g/mol

- どういたいしつりょう: 212.0516542g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 38Ų

4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1105196-5.0g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 5g |

$3065.0 | 2023-05-24 | ||

| Enamine | EN300-1105196-0.1g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 0.1g |

$930.0 | 2023-10-27 | |

| Enamine | EN300-1105196-1.0g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 1g |

$1057.0 | 2023-05-24 | ||

| Enamine | EN300-1105196-5g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 5g |

$3065.0 | 2023-10-27 | |

| Enamine | EN300-1105196-0.25g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 0.25g |

$972.0 | 2023-10-27 | |

| Enamine | EN300-1105196-0.5g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 0.5g |

$1014.0 | 2023-10-27 | |

| Enamine | EN300-1105196-0.05g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 0.05g |

$888.0 | 2023-10-27 | |

| Enamine | EN300-1105196-10g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 10g |

$4545.0 | 2023-10-27 | |

| Enamine | EN300-1105196-1g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 95% | 1g |

$1057.0 | 2023-10-27 | |

| Enamine | EN300-1105196-10.0g |

4'-chloro-7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-amine |

2138280-43-8 | 10g |

$4545.0 | 2023-05-24 |

4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine 関連文献

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amineに関する追加情報

4'-Chloro-7'-Fluoro-1',2'-Dihydrospirocyclopropane-1,3'-Indole-3-Amine: A Comprehensive Overview

4'-Chloro-7'-Fluoro-1',2'-Dihydrospirocyclopropane-1,3'-Indole-3-Amine (CAS No. 2138280-43-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of spirocyclic indoles, which are known for their unique structural features and potential biological activities. The molecule incorporates a spirocyclopropane ring fused to an indole moiety, with substituents at the 4' and 7' positions of the indole ring. These substituents—chlorine and fluorine atoms, respectively—contribute to the compound's chemical diversity and functional properties.

The synthesis of 4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine involves a multi-step process that typically begins with the preparation of the spirocyclopropane-indole core. This is often achieved through [2+1] cycloaddition reactions or other cyclization techniques that afford the desired spiro structure. Subsequent substitution reactions are employed to introduce the chlorine and fluorine atoms at the 4' and 7' positions, respectively. The final step involves the introduction of the amine group at position 3 of the indole ring, which is crucial for modulating the compound's pharmacokinetic properties and biological activity.

Recent studies have highlighted the potential of 4'-chloro-7'-fluoro-spirocyclopropane-indole derivatives as promising candidates for drug discovery. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. The spirocyclopropane ring is believed to play a critical role in enhancing the molecule's binding affinity to its target proteins by providing additional surface area for interaction.

In addition to its pharmacological applications, 4'-chloro-7'-fluoro-spirocyclopropane-indole derivatives have also been explored for their potential in agrochemicals. A study in *Pest Management Science* reported that this compound shows promising activity against several agricultural pests, suggesting its potential as a novel insecticide. The fluorine atom at position 7' is thought to contribute to the compound's stability and selectivity towards specific pest species.

The structural uniqueness of 4'-chloro-7'-fluoro-spirocyclopropane-indole derivatives also makes them valuable tools in organic synthesis research. Chemists have utilized this compound as a building block for constructing more complex molecular architectures. For example, researchers in *Organic Letters* described a method for synthesizing polycyclic compounds by leveraging the spirocyclopropane ring as a scaffold for further cyclization reactions.

From an analytical standpoint, 4'-chloro-spirocyclopropane-indole derivatives have been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into the compound's conformational flexibility and electronic properties. For instance, a study in *Analytical Chemistry* revealed that the presence of chlorine and fluorine substituents significantly alters the electronic environment of the indole ring, which can influence its reactivity in various chemical transformations.

In terms of safety and handling, 4'-chloro-spirocyclopropane-indole derivatives are generally considered non-hazardous under normal laboratory conditions. However, it is always advisable to follow standard safety protocols when working with organic compounds to minimize exposure risks.

Looking ahead, 4'-chloro-spirocyclopropane-indole derivatives hold immense potential for further exploration in drug discovery and materials science. Ongoing research is focused on optimizing its pharmacokinetic properties and exploring its efficacy against a broader range of therapeutic targets. Additionally, efforts are underway to develop scalable synthetic routes for this compound to facilitate its broader application in both academic and industrial settings.

In conclusion, 4'-chloro-spirocyclopropane-indole derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. Their unique structure, combined with recent advances in synthetic methodologies and biological studies, positions them as key players in future research endeavors.

2138280-43-8 (4'-chloro-7'-fluoro-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine) 関連製品

- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)

- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)

- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)

- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)

- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)

- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)

- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)

- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)

- 1264044-02-1(3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)